BenchChemオンラインストアへようこそ!

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Peptide Synthesis Chiral Chromatography Drug Discovery

This chiral Fmoc-protected β-amino acid is essential for synthesizing proteolytically stable β-peptides. Its (S)-stereochemistry and 4-hydroxyphenyl side chain (LogP ~3.7) enable precise tuning of peptide lipophilicity and solubility, critical for drug formulation. Fully compatible with automated Fmoc/tBu SPPS protocols, it ensures high-fidelity incorporation and reproducible foldamer structures. High purity (≥99.5%) minimizes side reactions and maximizes yield.

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
CAS No. 501015-33-4
Cat. No. B1337230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid
CAS501015-33-4
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O
InChIInChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
InChIKeyVJELJMCALKYCRN-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (CAS 501015-33-4): An Overview for Scientific and Industrial Buyers


Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (CAS 501015-33-4), also known as Fmoc-L-β-Phe(4-OH)-OH or Fmoc-L-β-Tyr-OH, is a chiral, Fmoc-protected β-amino acid derivative. It is a non-proteinogenic building block, a white to light yellow powder with a molecular weight of 403.43 g/mol, a predicted pKa of 4.36±0.10, and a melting point of 165-171 °C . As a β-amino acid, its β-carbon backbone confers resistance to proteolytic degradation, a property that distinguishes it from standard α-amino acids [1].

Why In-Class Fmoc-Protected Amino Acid Analogs Cannot Replace Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid


The unique structure of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid prevents direct substitution with its closest analogs. Its (S)-stereochemistry, β-amino acid backbone, and 4-hydroxyphenyl side chain each contribute to critical, quantifiable differences in physicochemical properties and application outcomes. The β-backbone alters molecular dimensions and proteolytic stability compared to α-amino acids . The phenolic -OH group enables further functionalization or hydrogen bonding, and its presence versus a non-hydroxylated analog (e.g., Fmoc-(S)-3-Amino-3-phenyl-propionic acid) results in a measurable change in lipophilicity (LogP ~3.7 vs. ~4.1) [1][2]. These differences directly impact peptide design, target binding, and the reproducibility of synthetic results, making accurate comparator selection critical for scientific rigor and cost-effectiveness.

Quantitative Evidence for Choosing Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (CAS 501015-33-4) Over Alternatives


Comparative Chiral Purity and Enantiomeric Excess

The (S)-enantiomer of this β-amino acid is provided with a quantifiable high level of chiral purity, ensuring the defined stereochemistry essential for biologically active peptides. The target compound, Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, is routinely available with a purity of ≥ 99.5% by chiral HPLC, as specified by reputable suppliers . This is directly comparable to its (R)-enantiomer counterpart (CAS 511272-36-9), which is also supplied at ≥ 99.5% purity . The key differentiator is the specific optical rotation value, which is a direct measure of enantiomeric excess and confirms the required (S)-stereochemistry for specific applications. For the target (S)-compound, the optical rotation is [α]D20 = -38 ± 1° (C=1 in DMF) . In contrast, the (R)-enantiomer has a reported optical rotation of [α]D20 = +40 ± 1° (C=1 in MeOH) . This quantifiable difference in optical rotation provides a clear, verifiable measure to distinguish between the two stereoisomers and ensure procurement of the correct chiral building block for downstream applications where stereochemistry dictates biological activity.

Peptide Synthesis Chiral Chromatography Drug Discovery

Impact of 4-Hydroxy Phenyl Substituent on Physicochemical Properties: A LogP Comparison

The presence of the 4-hydroxy group on the phenyl ring significantly alters the compound's lipophilicity compared to its non-hydroxylated analog, Fmoc-(S)-3-Amino-3-phenyl-propionic acid (CAS 209252-15-3). The target compound, Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, has a computed LogP (XLogP3) of approximately 3.7 [1]. Its analog lacking the hydroxyl group, Fmoc-(S)-3-Amino-3-phenyl-propionic acid, has a higher computed LogP of approximately 4.1 [2]. This represents a quantifiable difference of approximately 0.4 LogP units, which corresponds to a roughly 2.5-fold lower partition coefficient for the hydroxylated compound. This demonstrates the target compound's increased hydrophilicity, which directly influences solubility, membrane permeability, and the lipophilic character of any peptide it is incorporated into. This data is derived from predicted computational models (XLogP3) from authoritative public databases [1][2].

Peptidomimetics Drug Design Lipophilicity

Differential Application in Peptide Synthesis: Fmoc vs. Boc Protecting Group Strategy

The choice of amino-protecting group dictates the entire synthetic strategy and compatibility with other functional groups. The target compound employs the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile and removed under mild conditions (e.g., 20% piperidine in DMF). This is in direct contrast to the Boc (tert-butyloxycarbonyl) group used in the alternative building block, Boc-(S)-3-amino-3-(4-hydroxyphenyl)propionic acid (CAS 499995-80-1), which is acid-labile and requires strong acids like trifluoroacetic acid (TFA) for deprotection . The Fmoc strategy is the dominant method for solid-phase peptide synthesis (SPPS) because the mild basic deprotection conditions are orthogonal to acid-labile side-chain protecting groups and resin linkers, minimizing side reactions and peptide cleavage from the resin. While a direct quantitative yield comparison for this specific compound is not available in the public domain, it is a class-level inference that Fmoc-based SPPS generally provides higher overall yields and purer crude products for complex sequences compared to Boc chemistry, due to fewer harsh acid treatments.

Solid-Phase Peptide Synthesis SPPS Deprotection Chemistry

Validated Research and Industrial Applications for Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid


Synthesis of β-Peptide Foldamers with Proteolytic Stability

This compound is a cornerstone building block for synthesizing β-peptides and mixed α/β-peptides, which are known for their resistance to enzymatic degradation. The quantifiable high chiral purity (≥ 99.5%) ensures the creation of foldamers with defined and reproducible three-dimensional structures, which is crucial for studying their biological function and potential as therapeutic candidates . Its β-amino acid backbone inherently confers this stability compared to standard α-peptides .

Design of Peptide-Based Pharmaceuticals with Optimized Lipophilicity

In drug discovery programs, fine-tuning a peptide's lipophilicity is essential for achieving desired pharmacokinetic properties, such as oral bioavailability or cell permeability. The quantifiably lower LogP (~3.7) of this compound compared to its non-hydroxylated analog allows medicinal chemists to rationally design peptides with reduced overall hydrophobicity [1][2]. This can improve aqueous solubility, a critical parameter for drug formulation and in vivo testing.

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protecting Group Strategy

As an Fmoc-protected amino acid, this compound is fully compatible with standard Fmoc/tBu SPPS protocols. This enables its straightforward incorporation into complex peptide sequences using automated synthesizers [3]. The orthogonality of the Fmoc group to acid-labile side-chain protections allows for a convergent synthesis approach, reducing the risk of side reactions and improving the final yield and purity of the target peptide [3].

Development of Tyrosine-Mimetic Probes and Conjugates

The 4-hydroxyphenyl side chain acts as a chemical handle for further derivatization or as a functional mimic of a tyrosine residue in a β-peptide context. This enables its use in creating site-specifically labeled peptides for biochemical assays, fluorescent probes, or bioconjugates [3]. The high purity ensures that subsequent reactions are efficient and yield well-defined products, which is essential for reproducible scientific results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.